molecular formula C11H6Cl4N2O2 B11075052 2,4,5,6-tetrachloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide

2,4,5,6-tetrachloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide

Cat. No.: B11075052
M. Wt: 340.0 g/mol
InChI Key: KQYJESUJRIFJFB-UHFFFAOYSA-N
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Description

2,4,5,6-tetrachloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide is a synthetic organic compound characterized by the presence of a pyridine ring substituted with four chlorine atoms and a furan-2-ylmethyl group attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6-tetrachloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide typically involves the reaction of 2,4,5,6-tetrachloropyridine-3-carboxylic acid with furan-2-ylmethanamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-tetrachloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives, while reduction reactions can lead to the formation of dihydrofuran derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.

    Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are used for hydrolysis.

Major Products Formed

    Substitution: Substituted pyridine derivatives.

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydrofuran derivatives.

    Hydrolysis: 2,4,5,6-tetrachloropyridine-3-carboxylic acid and furan-2-ylmethanamine.

Scientific Research Applications

2,4,5,6-tetrachloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4,5,6-tetrachloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

    2,4,5,6-tetrachloropyridine-3-carboxamide: Lacks the furan-2-ylmethyl group, which may affect its biological activity and chemical reactivity.

    N-(furan-2-ylmethyl)pyridine-3-carboxamide: Lacks the chlorine substituents on the pyridine ring, which can influence its chemical properties and interactions.

    2,4,5,6-tetrachloro-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide: Contains a pyridin-2-ylmethyl group instead of a furan-2-ylmethyl group, leading to different biological and chemical properties.

Uniqueness

2,4,5,6-tetrachloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide is unique due to the combination of its chlorine-substituted pyridine ring and furan-2-ylmethyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H6Cl4N2O2

Molecular Weight

340.0 g/mol

IUPAC Name

2,4,5,6-tetrachloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C11H6Cl4N2O2/c12-7-6(9(14)17-10(15)8(7)13)11(18)16-4-5-2-1-3-19-5/h1-3H,4H2,(H,16,18)

InChI Key

KQYJESUJRIFJFB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(C(=C(N=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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